molecular formula C15H12N2 B6748539 N-phenylisoquinolin-4-amine

N-phenylisoquinolin-4-amine

Cat. No.: B6748539
M. Wt: 220.27 g/mol
InChI Key: IDDCQOGLAJMKFJ-UHFFFAOYSA-N
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Description

N-phenylisoquinolin-4-amine is a heterocyclic aromatic amine that belongs to the isoquinoline family This compound is characterized by the presence of a phenyl group attached to the nitrogen atom of the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-phenylisoquinolin-4-amine can be achieved through various methods. One common approach involves the cyclization of 2-acylphenylacetonitriles with amines under microwave irradiation conditions. This method offers high selectivity, short reaction times, and does not require a catalyst . Another method involves the reaction of primary aryl amines with 1,3-diketones or β-keto-aldehydes under acidic conditions, followed by cyclodehydration to afford the isoquinoline structure .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free reactions and recyclable catalysts, are preferred to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: N-phenylisoquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Substituted isoquinoline derivatives with various functional groups.

Comparison with Similar Compounds

N-phenylisoquinolin-4-amine can be compared with other similar compounds, such as:

This compound is unique due to its specific structural features and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-phenylisoquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c1-2-7-13(8-3-1)17-15-11-16-10-12-6-4-5-9-14(12)15/h1-11,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDCQOGLAJMKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CN=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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